molecular formula C21H23ClN4O2S B11929130 1,2-Seco-ziprasidone CAS No. 1159977-64-6

1,2-Seco-ziprasidone

Katalognummer: B11929130
CAS-Nummer: 1159977-64-6
Molekulargewicht: 431.0 g/mol
InChI-Schlüssel: VMQKWKNTSXIWGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ziprasidone Amino Acid is a compound that combines the properties of ziprasidone, an atypical antipsychotic, with an amino acid. Ziprasidone is primarily used to treat schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The addition of an amino acid aims to enhance its pharmacokinetic properties and therapeutic efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ziprasidone Amino Acid involves several steps:

    Formation of Ziprasidone: Ziprasidone is synthesized through a multi-step process involving the reaction of 5-chloro-2,3-dihydro-1H-indole-2-one with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in the presence of a base.

    Coupling with Amino Acid: The amino acid is then coupled with ziprasidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of Ziprasidone Amino Acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to synthesize ziprasidone and subsequently couple it with the amino acid.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ziprasidone Amino Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the amino acid or ziprasidone moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of ziprasidone or the amino acid.

    Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: New compounds with different functional groups, potentially leading to novel therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Ziprasidone Amino Acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of amino acid conjugation on drug properties.

    Biology: Investigated for its potential to modulate neurotransmitter systems more effectively than ziprasidone alone.

    Medicine: Explored as a potential treatment for psychiatric disorders with improved efficacy and reduced side effects.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of Ziprasidone Amino Acid involves:

    Neurotransmitter Modulation: The compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, modulating their activity and reducing symptoms of schizophrenia and bipolar disorder.

    Enhanced Pharmacokinetics: The amino acid component may improve the compound’s absorption, distribution, metabolism, and excretion, leading to better therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Risperidone: Another atypical antipsychotic with similar receptor binding properties.

    Olanzapine: Known for its efficacy in treating schizophrenia but with a different side effect profile.

    Quetiapine: Used for similar indications but with distinct pharmacokinetic properties.

Uniqueness

Ziprasidone Amino Acid is unique due to its combination of ziprasidone with an amino acid, potentially offering:

    Improved Efficacy: Enhanced therapeutic effects due to better pharmacokinetics.

    Reduced Side Effects: Lower incidence of metabolic side effects compared to other atypical antipsychotics.

    Novel Applications: Potential use in new therapeutic areas and drug delivery systems.

Eigenschaften

CAS-Nummer

1159977-64-6

Molekularformel

C21H23ClN4O2S

Molekulargewicht

431.0 g/mol

IUPAC-Name

2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid

InChI

InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28)

InChI-Schlüssel

VMQKWKNTSXIWGW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.